1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a 4-chlorophenyl group, a carboxylic acid group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 1-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Comparison: Compared to its analogs, 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electronic and steric effects of the chlorine substituent can lead to differences in the compound’s chemical behavior and its interactions with biological targets .
Properties
Molecular Formula |
C12H8ClNO3 |
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Molecular Weight |
249.65 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,(H,16,17) |
InChI Key |
ZXCMWTGBTQKYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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